2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
2-(Adamantan-1-yl)-2-[(4-chlorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide is a structurally complex molecule combining three key moieties:
- Adamantane: A rigid, lipophilic bicyclic hydrocarbon known to enhance membrane permeability and metabolic stability in drug design .
- 1,3-Thiazol-2-yl acetamide: A heterocyclic pharmacophore common in antimicrobial and anticancer agents due to its hydrogen-bonding capacity.
Synthesis routes for analogous adamantane-containing acetamides (e.g., via coupling reactions or sulfonation) are documented, though yields may vary depending on substituents .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c23-17-3-1-16(2-4-17)19(27)25-18(20(28)26-21-24-5-6-29-21)22-10-13-7-14(11-22)9-15(8-13)12-22/h1-6,13-15,18H,7-12H2,(H,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEAIEYQOBAISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=NC=CS4)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the adamantane derivative, which undergoes a series of reactions to introduce the chlorophenyl and thiazole groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups such as halides or amines .
Scientific Research Applications
2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, can interact with enzymes or receptors, modulating their activity. The adamantane moiety may contribute to the compound’s stability and ability to cross biological membranes, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : Adamantane derivatives (target, MGH-CP25, compounds) exhibit high LogP values, favoring blood-brain barrier penetration. The dimeric γ-AApeptide () may face solubility challenges due to its size .
- Electronic Effects : The 4-chlorophenyl group (target) offers moderate electron withdrawal compared to bromophenyl () or sulfonyl (MGH-CP25) substituents, influencing binding affinity .
- Thiazoles are less polar but more resistant to oxidation .
Biological Activity
The compound 2-(adamantan-1-yl)-2-[(4-chlorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that combines structural elements known for their biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 357.87 g/mol
- SMILES Notation : CC(=O)N(C(=O)N(C1CC2C3CC1CC(C2)C3)C4=CC=C(C=C4)Cl)C5=C(SC=N5)C=C
Structural Features
The compound features:
- An adamantane moiety , which enhances lipophilicity and membrane permeability.
- A thiazole ring , contributing to its potential biological interactions.
- A chlorophenyl group , which may influence the compound's pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The adamantane structure is known to enhance bioavailability, while the thiazole and chlorophenyl groups may contribute to enzyme inhibition or receptor modulation.
Inhibitory Activity Studies
Recent studies have demonstrated that derivatives of adamantane exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance:
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) :
- A study evaluated several derivatives, including compounds similar to the one , for their ability to inhibit 11β-HSD1, an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes.
- The most active compounds showed over 50% inhibition at concentrations of 10 µM, suggesting that modifications to the adamantane structure can enhance inhibitory potency .
Table 1: Summary of Biological Activity Studies
| Study Reference | Compound Tested | Target Enzyme | % Inhibition at 10 µM | IC50 Value (µM) |
|---|---|---|---|---|
| Adamantane Derivatives | 11β-HSD1 | >50% | Varies | |
| Adamantane-Thiazole Derivative | Various Enzymes | >45% | Not specified |
Research Insights
- The presence of the thiazole ring has been linked to increased interaction with metabolic enzymes, enhancing the compound's efficacy in modulating metabolic pathways .
- Molecular docking studies have indicated favorable binding affinities for the target enzymes, supporting the potential therapeutic applications of this compound in treating metabolic disorders .
Q & A
Q. How to design a structure-activity relationship (SAR) study for adamantane-thiazole hybrids?
Q. What are the best practices for scaling up synthesis without compromising yield?
- Process optimization :
- Batch vs. flow chemistry : Use continuous flow reactors for exothermic reactions (e.g., carbodiimide couplings).
- Purification : Switch from column chromatography to recrystallization (solvent pair: ethyl acetate/hexane).
- Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
